molecular formula C7H10ClFN2 B6251514 (4-fluoro-3-methylphenyl)hydrazine hydrochloride CAS No. 21686-17-9

(4-fluoro-3-methylphenyl)hydrazine hydrochloride

Cat. No.: B6251514
CAS No.: 21686-17-9
M. Wt: 176.62 g/mol
InChI Key: NGMUFGQLFKCUCT-UHFFFAOYSA-N
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Description

Contextual Role of Hydrazines in Synthetic Organic Chemistry

Hydrazine (B178648) (N₂H₄) and its organic derivatives, substituted hydrazines, are versatile and powerful building blocks in the field of synthetic organic chemistry. bldpharm.com Their utility stems from the nucleophilic nature of the nitrogen atoms and the reactive N-N single bond. Historically, they are renowned for their role in the Wolff-Kishner reduction, a classic method for converting carbonyl groups into methylene (B1212753) groups. bldpharm.com

In contemporary research, hydrazines are indispensable precursors for synthesizing a vast range of nitrogen-containing heterocyclic compounds, such as pyrazoles, indoles, and pyridazines. bldpharm.com The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, is a paramount example, reacting a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole scaffold. wikipedia.orgnih.gov This indole core is a privileged structure found in numerous pharmaceuticals, natural products, and functional materials. mdpi.comresearchgate.net The adaptability of hydrazines makes them fundamental reagents in the development of pharmaceuticals, agrochemicals, and dyes. bldpharm.com

Research Significance of Halogenated and Alkylated Phenylhydrazines in Contemporary Synthesis

The strategic placement of substituents, particularly halogens and alkyl groups, on the phenyl ring of phenylhydrazine profoundly influences its chemical properties and the characteristics of the resulting products. Halogenation, especially fluorination, is a critical tool in medicinal chemistry. Incorporating fluorine atoms into a molecule can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby positively modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate. ossila.com

Similarly, alkyl groups, such as the methyl group in the target compound, alter the electronic and steric environment of the molecule. These modifications can direct the regioselectivity of cyclization reactions, like the Fischer indole synthesis, and influence the biological activity of the final heterocyclic product. researchgate.net The combination of both halogen and alkyl substituents on a phenylhydrazine scaffold provides a finely-tuned intermediate, enabling researchers to systematically explore structure-activity relationships and develop novel compounds with tailored properties.

Scope and Academic Research Focus on (4-fluoro-3-methylphenyl)hydrazine (B13088720) hydrochloride

(4-fluoro-3-methylphenyl)hydrazine hydrochloride is a specialized reagent primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules for pharmaceutical research. Its specific substitution pattern—a fluorine atom at the 4-position and a methyl group at the 3-position—makes it a valuable precursor for creating highly specific molecular targets.

The primary academic and industrial research focus for this compound is its application in building blocks for pharmacologically active agents. A significant example of its use is documented in the synthesis of novel pyrazolopyridine derivatives. google.comgoogle.com These derivatives have been investigated for their potent glucagon-like peptide-1 (GLP-1) receptor agonist effects, a critical area of research for the treatment of metabolic disorders such as type 2 diabetes. google.comgoogle.com In this context, this compound is reacted with other complex intermediates to construct the core pyrazole (B372694) ring of the final therapeutic candidate. google.comgoogle.com The specific fluorine and methyl substitutions are integral to the final molecule's desired biological activity and properties.

Chemical Compound Data: this compound
PropertyData
Molecular FormulaC7H10ClFN2
Molecular Weight176.62 g/mol
CAS Number (Free Base)376593-06-5 bldpharm.comnih.gov
AppearanceSolid (Typical) cymitquimica.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21686-17-9

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(4-fluoro-3-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H

InChI Key

NGMUFGQLFKCUCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NN)F.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylphenyl Hydrazine Hydrochloride

General Principles of Phenylhydrazine (B124118) Hydrochloride Synthesis

The synthesis of phenylhydrazine hydrochlorides is a cornerstone of industrial organic chemistry, traditionally following a well-established two-step process starting from an appropriate aniline (B41778) derivative. google.com The primary method involves:

Diazotization: The process begins with the diazotization of a primary aromatic amine. In this reaction, the aniline derivative is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid, such as hydrochloric acid (HCl). researchgate.netchemicalbook.com This reaction is highly exothermic and the resulting diazonium salt is unstable, necessitating strict temperature control, generally between 0 and 5°C, to prevent decomposition. google.comnih.gov The stoichiometry of the acid is crucial; an excess is required to prevent the formation of unwanted diazoamine compounds. google.com

Reduction: The diazonium salt is then reduced to the corresponding hydrazine (B178648). A variety of reducing agents can be employed for this step. The most common industrial method uses a solution of sodium sulfite (B76179) or sodium bisulfite. chemicalbook.comorganic-chemistry.org Other laboratory-scale reducing agents include stannous chloride (SnCl₂) in concentrated hydrochloric acid or zinc dust. researchgate.netresearchgate.net The reduction reaction is typically heated to temperatures between 65°C and 85°C to ensure complete conversion. google.comresearchgate.net

Following the reduction, the reaction mixture is acidified, often with additional hydrochloric acid, which protonates the newly formed hydrazine base, causing the less soluble (4-fluoro-3-methylphenyl)hydrazine (B13088720) hydrochloride salt to precipitate from the solution upon cooling. chemicalbook.comnih.gov

Regioselective and Chemoselective Synthetic Routes to (4-fluoro-3-methylphenyl)hydrazine hydrochloride

Strategies for Aromatic Functionalization (Fluorination and Methylation)

Achieving the 1-amino-4-fluoro-3-methyl substitution pattern requires a multi-step approach where the directing effects of the substituents are carefully managed. A common and effective strategy begins with a commercially available, appropriately substituted nitroaromatic compound, as the nitro group can be reliably reduced to the required amine functionality in the final step.

A highly plausible regioselective route is the nitration of a substituted precursor. For instance, the process can start with p-fluoroaniline, which is nitrated under anhydrous conditions. google.com The strongly activating amino group (or its protonated form) directs the incoming nitro group. While the amino group is a powerful ortho-, para- director, steric hindrance and reaction conditions can be optimized to achieve the desired substitution pattern. A more controlled method involves protecting the amine as an acetanilide, which also directs ortho- and para-, but with different reactivity that can be exploited.

An alternative and often more controlled route involves starting with a precursor that already contains the desired fluoro and methyl groups, such as 2-fluoro-4-nitrotoluene. This precursor undergoes a chemoselective reduction of the nitro group to an amine, leaving the fluoro and methyl groups untouched. This method avoids the challenges of controlling regioselectivity during aromatic substitution on a highly activated ring. chemicalbook.com

Synthetic Route Summary Starting Material Key Transformation Advantage
Route A p-FluoroanilineNitration, followed by reductionUtilizes readily available starting material
Route B 2-Fluoro-4-nitrotolueneSelective reduction of the nitro groupExcellent regiochemical control

Reductive and Oxidative Approaches to Hydrazine Moiety Formation

Reductive Approaches: The conversion of the 4-fluoro-3-methylaniline (B1294958) intermediate to the target hydrazine is overwhelmingly accomplished via a reductive pathway. This follows the general principles outlined previously: the amine is first converted to a diazonium salt (diazotization), which is then immediately reduced. The choice of reducing agent can influence yield, purity, and environmental impact.

Reducing Agent Typical Conditions Notes
Sodium Sulfite/Bisulfite Aqueous solution, pH 6-7, heat to 80-85°CCommon industrial method; cost-effective. google.comorganic-chemistry.org
Stannous Chloride (SnCl₂) Concentrated HCl, 0°C to room temp.High yield, common in lab scale; tin waste is a concern. researchgate.net
Sodium Pyrosulfite Aqueous solution, pH 7-9, 10-35°CCan lead to high purity products with shorter reaction times. nih.gov

Oxidative Approaches: Oxidative methods for the direct formation of an N-N bond from an aniline are not standard practice for synthesizing aryl hydrazines. Most oxidative processes involving hydrazines lead to their conversion into other compounds, such as azo derivatives. researchgate.net Research into novel catalytic systems for nitrogen-based bond formation is ongoing, but the reductive route from diazonium salts remains the most established and reliable method for producing aryl hydrazines.

Synthesis under Controlled Reaction Conditions

Control over reaction parameters is paramount throughout the synthesis to maximize yield and minimize impurity formation.

Diazotization Stage: This step must be conducted at low temperatures (0–5 °C) to prevent the thermally unstable diazonium salt from decomposing, which can lead to the formation of phenolic impurities and the release of nitrogen gas. google.com The rate of addition of sodium nitrite must be carefully controlled to prevent localized overheating and the formation of tar-like byproducts. google.com

Reduction Stage: The pH of the reduction mixture is a critical parameter, especially when using sulfite-based reducing agents. For instance, the pH may be controlled between 6.2 and 6.7 to ensure optimal reaction kinetics and prevent side reactions. google.com The temperature is raised to 80–85 °C to drive the reduction to completion. organic-chemistry.org

Precipitation Stage: To maximize the yield of the hydrochloride salt, the final solution is typically cooled to 0 °C before filtration. A significant portion of the product can crystallize out between 20 °C and 0 °C. chemicalbook.com

Process Optimization and Scalability Studies in the Synthesis of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. A key development in this area is the shift from traditional batch processing to continuous flow manufacturing. scbt.com

Continuous flow reactors offer several advantages for this synthesis, particularly for the hazardous diazotization step. They allow for precise control over temperature and reaction time by using micro-channels and efficient heat exchangers. This minimizes the volume of hazardous diazonium intermediate present at any given moment, greatly enhancing the safety of the process. scbt.com Furthermore, integrating the diazotization, reduction, and acid hydrolysis/salting-out steps into a single, continuous process can dramatically reduce the total reaction time from many hours in a batch reactor to under 20 minutes. scbt.com This "one-pot" or integrated approach improves production efficiency, reduces energy consumption associated with repeated heating and cooling cycles, and simplifies operations. scbt.com

Process Type Advantages Disadvantages
Batch Process Lower initial capital cost; flexible for multiple products.Safety risks with unstable intermediates; long reaction times; lower energy efficiency. scbt.com
Continuous Flow Enhanced safety; precise control of conditions; high efficiency and throughput; reduced waste. scbt.comHigher initial investment; less flexible for different chemistries.

The use of such optimized systems has enabled the production of similar substituted phenylhydrazines on a ton-scale, demonstrating the scalability of these advanced methodologies.

Sustainable and Green Chemistry Approaches in its Preparation

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Continuous flow processing is itself a green technology, as it improves energy efficiency and safety. scbt.com

Further green considerations include:

Choice of Reagents: Selecting reducing agents that are more environmentally benign is a key goal. While effective, the use of stannous chloride generates tin-containing waste streams that are difficult to process. Sulfite-based reagents are generally preferred for industrial applications due to lower cost and less problematic waste.

Solvent Selection: The traditional synthesis is largely aqueous, which is favorable from a green chemistry perspective. Where organic solvents are needed for extraction or purification, selecting those with better environmental, health, and safety profiles is important.

Waste Reduction: "One-pot" and continuous flow syntheses minimize waste by reducing the number of intermediate isolation and purification steps, thereby improving atom economy and lowering solvent usage. scbt.com

Modern approaches using microwave irradiation or novel catalysts in downstream reactions involving phenylhydrazines also point toward a trend of adopting greener activation methods in this area of chemistry.

Solvent Selection and Minimization Strategies

Research into the synthesis of analogous aryl hydrazines has highlighted a shift towards more sustainable and efficient solvent systems. For instance, copper-catalyzed C-N cross-coupling reactions for synthesizing aryl hydrazines have been successfully performed using water as a solvent. researchgate.netbohrium.com This approach is particularly advantageous as it avoids the use of volatile organic compounds (VOCs), thereby reducing environmental impact and improving process safety. The use of water can also simplify product isolation, as many aryl hydrazine hydrochloride salts exhibit good solubility in aqueous media at elevated temperatures and can be precipitated upon cooling. googleapis.com

In palladium-catalyzed systems, solvents like 1,4-dioxane (B91453) have been effectively used. organic-chemistry.org The optimization of reaction conditions often involves screening various solvents to achieve the highest possible yield. The selection is based on the solubility of the starting materials (e.g., 4-fluoro-3-methylaniline or a corresponding aryl halide) and the compatibility with the chosen catalyst and base.

Strategies for solvent minimization are central to green chemistry principles. One effective approach is the implementation of continuous flow processes. Continuous flow reactors, as described in patent literature for phenylhydrazine salts, can significantly reduce solvent volume compared to traditional batch processes by integrating diazotization, reduction, and salting steps into a single, efficient workflow. google.com This method not only minimizes waste but also enhances safety and control over the reaction.

Another emerging strategy to reduce solvent use is mechanochemistry, such as liquid-assisted grinding (LAG) or solid-state melt reactions. rsc.org These techniques can lead to excellent yields of hydrazine derivatives with minimal solvent, representing a significant step towards more sustainable chemical synthesis. rsc.org

The following table summarizes the impact of different solvent strategies on the synthesis of aryl hydrazines, which can be extrapolated to the synthesis of this compound.

StrategySolvent SystemKey AdvantagesRelevant Findings
Green Solvents WaterReduced environmental impact, improved safety, simplified workup.Effective for copper-catalyzed C-N cross-coupling of aryl bromides and hydrazine hydrate (B1144303). researchgate.netbohrium.com
Process Intensification Minimal solvent in continuous flow reactorReduced waste, enhanced safety, higher throughput.Integration of diazotization and reduction steps for phenylhydrazine salts shows high yields (>75%). google.com
Solvent-Free/Minimization Mechanochemistry (LAG), Solid-State MeltDrastically reduces or eliminates solvent use, high efficiency.Proven to produce hydrazone derivatives in excellent yields (>99%). rsc.org
Optimized Organic Solvents 1,4-DioxaneGood solubility for reactants and catalysts.Used in transition-metal-catalyzed reactions with specific bases like Cs2CO3 for high yields. organic-chemistry.org

Catalyst Development for Efficient Synthesis

Catalyst development has been instrumental in advancing the synthesis of aryl hydrazines. Modern catalysts offer higher turnover numbers, improved selectivity, and the ability to function under milder reaction conditions, making processes more efficient and cost-effective.

Palladium-based catalysts are widely employed for the C-N cross-coupling reactions to form aryl hydrazines from aryl halides. The efficacy of these catalysts is highly dependent on the choice of ligand. For example, the use of Josiphos ligands, such as CyPF-tBu, with a palladium source allows for the coupling of aryl chlorides and bromides with hydrazine hydrate at very low catalyst loadings (down to 100 ppm). nih.gov The development of bulky phosphine (B1218219) ligands is crucial as they promote selective N-arylation at the terminal nitrogen of the hydrazine molecule. beilstein-journals.org

Copper-catalyzed systems present a more economical alternative to palladium. Efficient and convenient methods have been developed for the copper-catalyzed cross-coupling of aryl bromides with hydrazine hydrate. researchgate.netbohrium.com These reactions often utilize readily accessible ligands and can be performed in environmentally benign solvents like water, making them suitable for large-scale industrial applications. bohrium.com

More recently, nickel-based catalysts have emerged as a powerful tool. A Ni(II)-bipyridine complex, for instance, can catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, demonstrating excellent functional group tolerance without the need for an external photosensitizer. organic-chemistry.org Research has also explored the use of iodine as a mild and efficient catalyst for generating aryl radicals from aryl hydrazines, which can then be used in subsequent arylation reactions. nih.gov

The table below details various catalytic systems applicable to the synthesis of this compound and related compounds.

Catalyst SystemLigand/Co-catalystSubstrate ScopeKey Advantages
Palladium Josiphos ligands (e.g., CyPF-tBu)Aryl chlorides and bromidesLow catalyst loadings (100 ppm - 1 mol%), high turnover numbers, inexpensive hydroxide (B78521) base. nih.gov
Palladium Bulky phosphine ligands (e.g., tBuXPhos)Aryl bromidesPromotes selective N-arylation, tolerates a wide range of functional groups. beilstein-journals.org
Copper Readily accessible, unspecified ligandsAryl bromides with electron-donating/withdrawing groupsEconomical, can be used in water, suitable for multigram scale without chromatography. bohrium.com
Nickel Bipyridine complex(Hetero)aryl chloridesHighly efficient photochemical coupling, excellent functional group tolerance, no external photosensitizer needed. organic-chemistry.org
Iodine Molecular Iodine (I2)Aryl hydrazinesEnvironmentally benign, robust, inexpensive, mild reaction conditions. nih.gov

Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Fluoro 3 Methylphenyl Hydrazine Hydrochloride

Fundamental Reactivity Patterns of Substituted Phenylhydrazines

The reactivity of substituted phenylhydrazines like (4-fluoro-3-methylphenyl)hydrazine (B13088720) hydrochloride is primarily dictated by the lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) group, which imparts nucleophilic character to the molecule. The substituents on the phenyl ring modulate this nucleophilicity and influence the regioselectivity of its reactions.

This combination of substituents influences the reactivity in several ways:

Regioselectivity: In reactions where the phenylhydrazine (B124118) can react at different positions, such as the Fischer indole (B1671886) synthesis with unsymmetrical ketones, the electronic nature of the substituents can direct the cyclization to form one regioisomer over another. Generally, electron-donating groups favor cyclization at the para-position to the substituent, while electron-withdrawing groups favor cyclization at the ortho-position. rsc.org

Reaction Rate: The rate of reactions, such as the Fischer indole synthesis, is influenced by the electronic nature of the substituents. Electron-donating groups generally increase the reaction rate by making the phenyl ring more electron-rich and thus more susceptible to electrophilic attack during the key nih.govnih.gov-sigmatropic rearrangement step. youtube.com Conversely, electron-withdrawing groups can decelerate this step. nih.gov

Nucleophilic and Electrophilic Activation of (4-fluoro-3-methylphenyl)hydrazine hydrochloride

This compound can be activated for chemical transformations through both nucleophilic and electrophilic pathways.

Nucleophilic Activation: The primary mode of reactivity for this compound is as a nucleophile. The terminal nitrogen atom of the hydrazine is the most nucleophilic center. This nucleophilicity is exploited in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, a crucial first step in many heterocyclic syntheses. wikipedia.org The reaction is typically carried out in the presence of a weak acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The hydrochloride salt form of the compound means that the hydrazine is protonated. To activate its nucleophilicity, the free base is often generated in situ by the addition of a base, or the reaction is carried out under conditions where the equilibrium favors the presence of the free hydrazine.

Electrophilic Activation: While the hydrazine moiety is inherently nucleophilic, the aromatic ring can be subject to electrophilic attack. However, the hydrazine group is an activating group and directs electrophiles to the ortho and para positions. Given that the para position is substituted with a fluorine atom, electrophilic substitution would likely be directed to the ortho positions relative to the hydrazine group. It is important to note that under strongly acidic conditions, the hydrazine group can be protonated, which deactivates the ring towards electrophilic substitution.

Role of this compound in Heterocyclic Synthesis

This substituted phenylhydrazine is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and other biologically active molecules.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis is one of the most important applications of this compound. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of the phenylhydrazine with an aldehyde or a ketone, to yield a substituted indole. wikipedia.org

The general mechanism proceeds as follows:

Formation of the (4-fluoro-3-methylphenyl)hydrazone from the reaction of (4-fluoro-3-methylphenyl)hydrazine with a carbonyl compound.

Tautomerization of the hydrazone to the corresponding enamine.

A nih.govnih.gov-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. nih.gov

The substituents on the phenylhydrazine ring influence the outcome of the synthesis. The 4-fluoro and 3-methyl groups will ultimately be located at the 6- and 7-positions of the resulting indole ring, respectively. The reaction of meta-substituted phenylhydrazines can potentially lead to a mixture of 4- and 6-substituted indoles. rsc.org However, the specific substitution pattern of (4-fluoro-3-methylphenyl)hydrazine often leads to the formation of a single major regioisomer.

Table 1: Examples of Indole Synthesis using Substituted Phenylhydrazines

Phenylhydrazine ReactantCarbonyl ReactantProductReference
4-MethylphenylhydrazinePropiophenone2-Methyl-3-phenyl-6-methylindole rsc.org
4-MethoxyphenylhydrazinePropiophenone6-Methoxy-2-methyl-3-phenylindole rsc.org
4-ChlorophenylhydrazinePropiophenone6-Chloro-2-methyl-3-phenylindole rsc.org

This table illustrates the general applicability of the Fischer Indole Synthesis with various substituted phenylhydrazines. Specific yield data for this compound would require targeted experimental studies.

Pyrazole (B372694) and Pyrazolone (B3327878) Ring Formation

This compound is also a crucial reactant in the synthesis of pyrazole and pyrazolone rings. These five-membered heterocyclic systems are important pharmacophores found in numerous drugs.

The most common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. tandfonline.com The reaction of (4-fluoro-3-methylphenyl)hydrazine with a 1,3-diketone will lead to the formation of a 1-(4-fluoro-3-methylphenyl)-substituted pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov

Pyrazolones are synthesized by reacting hydrazines with β-ketoesters. For instance, the reaction of (4-fluoro-3-methylphenyl)hydrazine with ethyl acetoacetate (B1235776) would yield a 1-(4-fluoro-3-methylphenyl)-3-methyl-5-pyrazolone derivative.

Table 2: General Methods for Pyrazole and Pyrazolone Synthesis

Hydrazine Reactant1,3-Dicarbonyl/β-KetoesterProduct TypeReference
PhenylhydrazineAcetylacetone1-Phenyl-3,5-dimethylpyrazole nih.gov
Hydrazine Hydrate (B1144303)Ethyl Acetoacetate3-Methyl-5-pyrazolone nih.gov
Arylhydrazine1,3-Diketone1-Aryl-3,5-disubstituted pyrazole tandfonline.com

This table outlines common synthetic routes. The specific products with this compound would follow these general pathways.

Other Nitrogen-Containing Heterocycle Construction

Beyond indoles and pyrazoles, this compound can be utilized in the synthesis of other nitrogen-containing heterocycles.

Pyridazines and Phthalazines: Hydrazines can react with 1,4-dicarbonyl compounds to form six-membered pyridazine (B1198779) rings.

Triazoles: While less common, certain synthetic routes to triazoles may involve hydrazine derivatives as a nitrogen source.

Fused Heterocycles: this compound has been employed in the synthesis of more complex, fused heterocyclic systems such as pyrazolopyridines, which are of interest in medicinal chemistry.

Quinolines: Certain synthetic strategies for quinoline (B57606) derivatives can involve the reaction of hydrazones, derived from phenylhydrazines, with alkynes under transition metal catalysis. nih.gov

Tetrazoles: The synthesis of tetrazoles often involves the use of azides; however, some multi-component reactions for tetrazole synthesis can utilize hydrazine derivatives. nih.gov

Mechanistic Elucidation of Reactions Involving this compound

The mechanism of the Fischer indole synthesis is one of the most studied reactions involving phenylhydrazines. The key step is the nih.govnih.gov-sigmatropic rearrangement, which is an intramolecular pericyclic reaction. The electronic effects of the substituents on the phenyl ring play a crucial role in this step. The electron-donating methyl group at the 3-position of (4-fluoro-3-methylphenyl)hydrazine would be expected to facilitate this rearrangement by increasing the electron density of the aromatic ring. The electron-withdrawing nature of the fluorine at the 4-position would have an opposing effect, potentially slowing down the reaction compared to an unsubstituted or only methyl-substituted phenylhydrazine. youtube.comnih.gov

In pyrazole synthesis from 1,3-dicarbonyl compounds, the mechanism involves a sequence of condensation and cyclization reactions. The initial step is the formation of a hydrazone at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the remaining carbonyl group, leading to a cyclic intermediate that then dehydrates to form the aromatic pyrazole ring. The regioselectivity of the initial condensation can be influenced by the steric and electronic environment of the two carbonyl groups in the dicarbonyl compound.

Kinetic Investigations and Rate Determining Steps

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the kinetic behavior of substituted phenylhydrazines in characteristic reactions, such as hydrazone formation and the Fischer indole synthesis, has been a subject of detailed investigation. From these studies, the kinetic profile of this compound can be inferred.

The formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound is a two-step process: the initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a tetrahedral intermediate (an aminomethanol), followed by the acid-catalyzed dehydration of this intermediate to yield the hydrazone. rsc.org The rate-determining step of this reaction is highly dependent on the pH of the reaction medium. rsc.org

Below pH 5-6: The dehydration of the aminomethanol (B12090428) intermediate is relatively fast, and the initial nucleophilic attack of the hydrazine on the carbonyl group is the rate-determining step. rsc.org

Above pH 5-6: The concentration of the acid catalyst is low, making the dehydration of the aminomethanol intermediate the slower, rate-determining step. rsc.org

The table below summarizes the expected influence of substituents on the rate-determining steps of common reactions involving phenylhydrazines.

ReactionTypical Rate-Determining StepInfluence of Substituents on (4-fluoro-3-methylphenyl)hydrazine
Hydrazone Formation (pH < 5-6) Nucleophilic attack of hydrazineThe electron-withdrawing fluorine may slightly decrease the rate compared to unsubstituted phenylhydrazine.
Hydrazone Formation (pH > 5-6) Dehydration of the aminomethanol intermediateSubstituents have a less direct effect, but can influence the stability of the intermediate and transition states.
Fischer Indole Synthesis C-C bond formation via stmjournals.instmjournals.in-sigmatropic rearrangementThe electronic effects of the fluoro and methyl groups will influence the electron density of the enamine intermediate, thereby affecting the rate of rearrangement.

Computational Modeling of Reaction Pathways

For instance, DFT has been employed to study the initial steps of the reaction of phenylhydrazine with a chlorinated silicon surface, comparing different reaction pathways and their energetic favorability. researchgate.net Another study utilized DFT to examine the oxidation of 1,2-diphenylhydrazine, identifying two independent pathways and their respective transition states. scispace.com These studies highlight the capability of computational chemistry to provide detailed mechanistic insights at the molecular level.

In the case of this compound, computational modeling could be applied to:

Model the Fischer Indole Synthesis: To calculate the activation energies for the tautomerization of the hydrazone to the enamine, the stmjournals.instmjournals.in-sigmatropic rearrangement, and the subsequent cyclization and elimination steps. This would help to definitively identify the rate-determining step and understand the influence of the fluoro and methyl substituents on the reaction profile.

Investigate Regioselectivity in Pyrazole Synthesis: When reacting with unsymmetrical 1,3-dicarbonyl compounds, (4-fluoro-3-methylphenyl)hydrazine can potentially form two different regioisomeric pyrazoles. nih.govmdpi.com Computational modeling could predict the thermodynamic and kinetic favorability of each pathway, thus explaining or predicting the observed regioselectivity.

Analyze Reaction Intermediates: The geometries and electronic structures of proposed intermediates, such as the tetrahedral intermediate in hydrazone formation or the diimine intermediate in the Fischer indole synthesis, can be calculated to assess their stability and reactivity.

The table below outlines potential areas of investigation using computational modeling for reactions of (4-fluoro-3-methylphenyl)hydrazine.

ReactionPotential Computational InvestigationExpected Insights
Fischer Indole Synthesis Calculation of transition state energies for each step.Identification of the rate-determining step and understanding the electronic influence of substituents.
Pyrazole Synthesis Modeling the reaction pathways leading to different regioisomers.Prediction of product distribution and elucidation of the factors controlling regioselectivity.
Hydrazone Formation Analysis of the stability of the tetrahedral intermediate.Understanding the influence of pH and substituents on the reaction mechanism.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often relies on the direct or indirect identification and characterization of transient intermediates. For reactions involving this compound, several key intermediates are proposed based on well-established mechanisms of related compounds.

In the Fischer indole synthesis , the reaction proceeds through a series of well-defined intermediates: nih.govwikipedia.org

(4-fluoro-3-methylphenyl)hydrazone: Formed by the initial condensation with a ketone or aldehyde. This intermediate is often stable enough to be isolated.

Enamine (or 'ene-hydrazine'): The tautomer of the hydrazone, which is the active species for the subsequent rearrangement.

Diimine intermediate: Formed after the stmjournals.instmjournals.in-sigmatropic rearrangement.

Aminoacetal (or aminal): A cyclic intermediate formed before the final elimination of ammonia to yield the indole ring.

In the Japp-Klingemann reaction , which is used to synthesize hydrazones from β-keto-acids or esters and diazonium salts, the key intermediates are an azo compound and a tetrahedral intermediate that precedes the cleavage of a carbon-carbon bond. wikipedia.orgchemeurope.com

Furthermore, the hydrazone intermediate formed from (4-fluoro-3-methylphenyl)hydrazine can react with diazonium salts to form stable, intensely colored compounds known as formazans . stmjournals.indoaj.orgresearchgate.net The formation and characterization of formazans can serve as a chemical proof for the presence of the hydrazone intermediate. stmjournals.indoaj.org

The characterization of these intermediates, when they are sufficiently stable, can be achieved using various spectroscopic techniques:

IntermediateProposed StructureMethod of Characterization
Hydrazone R₂C=N-NH-ArNMR, IR, Mass Spectrometry
Azo compound (Japp-Klingemann) R-N=N-ArUV-Vis Spectroscopy, Isolation in some cases
Formazan Ar-N=N-C(R)=N-NH-Ar'UV-Vis Spectroscopy, NMR, X-ray Crystallography

Functional Group Transformations and Derivatization Strategies

This compound is a versatile building block in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocyclic compounds. Its functional group transformations are centered around the reactivity of the hydrazine moiety.

One of the most significant applications of substituted phenylhydrazines is the synthesis of pyrazoles . nih.govmdpi.commdpi.com The condensation of (4-fluoro-3-methylphenyl)hydrazine with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles. nih.govmdpi.com This reaction is a cornerstone in heterocyclic chemistry due to the prevalence of the pyrazole core in pharmaceuticals and agrochemicals.

The Fischer indole synthesis represents another paramount transformation, leading to the formation of substituted indoles. nih.govwikipedia.orgalfa-chemistry.com By reacting this compound with various ketones and aldehydes under acidic conditions, a wide range of fluorinated and methylated indole derivatives can be accessed. These indole scaffolds are of significant interest in medicinal chemistry.

Beyond these classical transformations, the hydrazine functionality can be utilized in various derivatization strategies , often for analytical purposes. The reaction with aldehydes, such as 4-nitrobenzaldehyde, can be used to create hydrazone derivatives with strong UV-Vis chromophores, facilitating their detection and quantification in complex mixtures by techniques like HPLC. rsc.org This is particularly relevant for the analysis of residual phenylhydrazines in pharmaceutical manufacturing. rsc.org

Furthermore, the phenylhydrazide group has been explored as a protecting group in peptide synthesis. nih.gov The C-terminal of a peptide can be protected as a phenylhydrazide, which can be selectively cleaved under mild enzymatic conditions. nih.gov

The table below summarizes key functional group transformations and derivatization strategies for (4-fluoro-3-methylphenyl)hydrazine.

Transformation/StrategyReactant(s)Product(s)Significance
Pyrazole Synthesis 1,3-Dicarbonyl compoundsSubstituted pyrazolesAccess to important heterocyclic scaffolds for pharmaceuticals and agrochemicals. nih.govmdpi.com
Fischer Indole Synthesis Aldehydes or KetonesSubstituted indolesA fundamental method for synthesizing the indole core, prevalent in natural products and drugs. nih.govwikipedia.org
Analytical Derivatization Chromophoric Aldehydes (e.g., 4-nitrobenzaldehyde)Highly conjugated hydrazonesEnhancement of detection sensitivity for analytical techniques like HPLC. rsc.org
Protecting Group Chemistry Amino acids/PeptidesPhenylhydrazidesC-terminal protection in peptide synthesis with mild, selective deprotection methods. nih.gov

Advanced Applications of 4 Fluoro 3 Methylphenyl Hydrazine Hydrochloride in Complex Organic Synthesis

Utilization as a Building Block in Multi-Step Synthesis

Substituted phenylhydrazines are cornerstone intermediates for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and materials. patsnap.comresearchgate.netgoogle.com (4-fluoro-3-methylphenyl)hydrazine (B13088720) hydrochloride is particularly significant in this regard, primarily due to its role in well-established named reactions that facilitate the construction of complex scaffolds.

The most prominent application is the Fischer indole (B1671886) synthesis , a powerful acid-catalyzed reaction that produces indoles from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgnih.gov The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a galchimia.comgalchimia.com-sigmatropic rearrangement to yield the indole ring system. nih.govbyjus.com The fluorine and methyl substituents on the (4-fluoro-3-methylphenyl)hydrazine hydrochloride molecule are carried into the final indole product, allowing for the synthesis of specifically substituted indoles that are valuable in medicinal chemistry. For example, the reaction of this compound with various ketones leads to the formation of indoles with defined substitution patterns, which can be further elaborated in subsequent synthetic steps. ekb.eg

Another critical application is the synthesis of pyrazoles , a class of five-membered heterocyclic compounds with significant biological activity. ekb.egmdpi.com The Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions involve the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov this compound can be used to generate N-aryl pyrazoles where the 4-fluoro-3-methylphenyl group is installed on one of the nitrogen atoms of the pyrazole ring. rsc.orgresearchgate.net This approach offers regioselective control, which is often preferred over methods that require subsequent N-alkylation of an unsubstituted pyrazole. nih.gov

The table below summarizes key multi-step synthetic applications where this compound serves as a crucial building block.

Reaction NameReactant PartnerResulting ScaffoldSignificance
Fischer Indole Synthesis Aldehydes, KetonesSubstituted IndolesCore of many pharmaceuticals (e.g., triptans) and natural products. wikipedia.org
Knorr Pyrazole Synthesis 1,3-Dicarbonyl CompoundsN-Aryl PyrazolesFound in numerous drugs (e.g., Celecoxib) and agrochemicals. nih.govmdpi.com
Hydrazone Formation Carbonyl CompoundsPhenylhydrazonesVersatile intermediates for synthesizing heterocycles and other functional groups. nih.govevitachem.com

These reactions demonstrate the compound's utility in creating structurally complex and functionally important molecules through reliable and well-understood chemical transformations.

Precursor to Chiral Auxiliaries and Ligands (if applicable)

The precise control of stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com While this compound is not itself chiral, its chemical functionality allows it to serve as a precursor for the synthesis of chiral molecules, including potential chiral auxiliaries and ligands.

One potential pathway involves the reaction of (4-fluoro-3-methylphenyl)hydrazine with a chiral ketone or aldehyde to form a chiral hydrazone. This new chiral entity could then be used in diastereoselective reactions where the chiral center on the carbonyl-derived portion of the molecule influences the formation of new stereocenters.

Furthermore, the hydrazine moiety can be a key component in the synthesis of sophisticated chiral ligands for asymmetric catalysis. nih.govnih.govmdpi.com For instance, substituted hydrazines can be incorporated into the backbone of P,N-ligands (Phosphorus-Nitrogen ligands), which are highly effective in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations and C-C bond-forming reactions. The electronic properties imparted by the fluoro and methyl groups on the phenyl ring can modulate the catalytic activity and selectivity of the resulting metal complex.

The development of fluorinated chiral auxiliaries is an area of active research, as fluorine can influence reaction outcomes through steric and electronic effects, including specific fluorine-metal interactions that can enhance stereocontrol. cyu.frbioorganica.com.uanih.gov The synthesis of fluorous-supported oxazolidinone chiral auxiliaries from amino acids demonstrates the value of fluorine in this context. nih.gov By analogy, (4-fluoro-3-methylphenyl)hydrazine provides a fluorinated aromatic scaffold that could be elaborated into novel chiral auxiliaries and ligands for asymmetric synthesis.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to rapidly generate libraries of structurally diverse small molecules for biological screening. broadinstitute.orgresearchgate.netmdpi.com this compound is an ideal building block for DOS due to its ability to participate in reactions that can be easily diversified.

Multicomponent Reactions (MCRs) , which combine three or more starting materials in a single step to form a complex product, are a cornerstone of DOS. mdpi.com The synthesis of pyrazoles, for example, can be performed as a multicomponent reaction involving a hydrazine, a dicarbonyl compound, and other reactants, allowing for rapid generation of a library of substituted pyrazoles by simply varying the starting materials.

The inherent reactivity of the hydrazine group allows for the creation of diverse molecular scaffolds. By reacting this compound with a collection of different carbonyl compounds (ketones and aldehydes), a library of hydrazones can be generated. These hydrazones can then be subjected to various cyclization or transformation reactions to produce a wide range of heterocyclic systems. This "scaffold-based" DOS approach enables the exploration of broad chemical space around a core privileged structure. nih.govnih.gov

DOS StrategyReaction TypeLibrary Generated
Reagent-Based Diversity Fischer Indole SynthesisLibrary of indoles with varied substituents at positions 2 and 3.
Reagent-Based Diversity Pyrazole SynthesisLibrary of pyrazoles with varied substituents at positions 3, 4, and 5.
Scaffold-Based Diversity Multi-component ReactionsDiverse heterocyclic scaffolds (e.g., pyrazolopyrimidines). mdpi.com

This modularity makes this compound a valuable tool for generating fragment libraries for fragment-based drug discovery (FBDD), where small, diverse molecules are screened to identify starting points for lead optimization. broadinstitute.org

Integration into Automated and Flow Chemistry Systems

Modern chemical synthesis is increasingly moving from traditional batch processes to continuous flow and automated systems. galchimia.com These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. The synthesis and subsequent reactions of substituted phenylhydrazines are particularly well-suited for this transition.

The preparation of phenylhydrazine salts, which often involves hazardous diazonium intermediates, is made significantly safer in a flow chemistry setup because only small amounts of the unstable intermediate exist at any given time. nih.govgoogle.com Patents describe integrated continuous flow processes for the synthesis of substituted phenylhydrazine salts, where diazotization, reduction, and salt formation occur sequentially in a single, uninterrupted process with a total reaction time of under 20 minutes. patsnap.comgoogle.comwipo.intgoogle.com

The key reactions of this compound, such as the Fischer indole synthesis and pyrazole formation, have been successfully adapted to flow chemistry systems. researchgate.netnih.govakjournals.comcolab.ws Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities compared to batch methods. colab.ws For example, the synthesis of pyrazoles can be achieved via a two-stage flow process where an intermediate enaminone is formed and then condensed with a hydrazine in a continuous, telescoped sequence. galchimia.com This approach is amenable to the creation of entire compound libraries in an automated fashion. nih.govrsc.org

The table below contrasts batch and flow chemistry approaches for reactions involving substituted phenylhydrazines.

ParameterBatch SynthesisFlow Synthesis
Safety Accumulation of hazardous intermediates (e.g., diazonium salts). google.comSmall reaction volumes minimize risk; unstable intermediates are generated and consumed in situ. nih.gov
Reaction Time Often hours to days. mdpi.comnih.govMinutes. google.comwipo.intnih.gov
Scalability Challenging due to heat transfer and safety issues.Readily scalable by running the system for longer periods ("scaling out"). rsc.org
Control Difficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. galchimia.com
Reproducibility Can vary between batches.Highly reproducible. galchimia.com

The compatibility of this compound with these advanced manufacturing technologies underscores its importance as a building block for the efficient and safe production of complex organic molecules. nih.gov

Computational Chemistry and Theoretical Studies on 4 Fluoro 3 Methylphenyl Hydrazine Hydrochloride

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can determine electron distribution, orbital energies, and other key parameters that govern molecular behavior. For (4-fluoro-3-methylphenyl)hydrazine (B13088720) hydrochloride, these investigations reveal how the interplay of the fluorine, methyl, and hydrazine (B178648) hydrochloride substituents on the phenyl ring influences its electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For (4-fluoro-3-methylphenyl)hydrazine hydrochloride, the electron-donating hydrazine group and the methyl group, along with the electron-withdrawing fluorine atom, will significantly influence the energies and localizations of the HOMO and LUMO. Theoretical calculations, such as those using Density Functional Theory (DFT), can provide precise values for these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for (4-fluoro-3-methylphenyl)hydrazine

ParameterEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. The resulting atomic charges provide a picture of the electrostatic landscape of the molecule.

An electrostatic potential (ESP) map offers a visual representation of this charge distribution, plotted on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the fluorine atom and the nitrogen atoms of the hydrazine group, while the hydrogen atoms of the hydrazine hydrochloride would exhibit a positive potential.

Conformational Analysis and Energetic Landscapes

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energetic landscape of the molecule as it transitions between these conformations. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy at each step.

For this compound, key rotations would be around the C-N bond connecting the phenyl ring to the hydrazine moiety and the N-N bond of the hydrazine group itself. The presence of the methyl and fluorine substituents will create steric and electronic effects that influence the preferred conformations. Understanding the energetic barriers between different conformations is important for predicting the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics Simulations relevant to its Chemical Behavior

While quantum chemical calculations provide insights into the properties of a single, often isolated, molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules). MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound in a solvent, MD simulations could be used to study its solvation structure, diffusion, and the dynamics of its conformational changes. This can provide a more realistic picture of its behavior in solution, which is crucial for understanding its reactivity in chemical transformations.

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical and computational studies are instrumental in predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energetic landscape, it is possible to forecast both reactivity (how fast a reaction will occur) and selectivity (which products will be favored).

For this compound, reactivity indices derived from conceptual DFT, such as global and local softness, electrophilicity, and Fukui functions, can be calculated. These indices help to identify the most reactive sites within the molecule for both electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the hydrazine group are likely to be the primary nucleophilic sites. The presence of the fluoro and methyl groups on the phenyl ring will modulate the reactivity of the aromatic system towards electrophilic substitution, directing incoming electrophiles to specific positions. Computational modeling of reaction pathways can further elucidate the mechanisms of potential transformations and predict the activation energies, which are directly related to the reaction rates.

Advanced Analytical Methodologies for Studying 4 Fluoro 3 Methylphenyl Hydrazine Hydrochloride and Its Reactions

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. For complex molecules derived from (4-fluoro-3-methylphenyl)hydrazine (B13088720) hydrochloride, advanced NMR techniques are often required.

1D NMR Spectroscopy : Initial characterization typically begins with one-dimensional proton (¹H) and carbon-13 (¹³C) NMR. For substituted phenylhydrazines, the aromatic protons and carbons exhibit characteristic chemical shifts influenced by the fluorine and methyl substituents. The hydrazine (B178648) protons also provide a distinct signal. For instance, in phenylhydrazine (B124118), the aromatic protons appear in the range of 6.7-7.3 ppm, and similar patterns are expected for its derivatives, with fluorine coupling further splitting the signals. chemicalbook.comchemicalbook.com

2D NMR Spectroscopy : When 1D spectra are insufficient for complete structural assignment, two-dimensional NMR techniques are employed. These methods correlate signals from different nuclei, providing a more detailed picture of the molecular framework.

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing adjacent protons in the molecule. This is crucial for assigning protons on the phenyl ring and any aliphatic chains in reaction products.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which can be critical for determining stereochemistry in complex products.

Solid-State NMR : For reaction products that are crystalline or have limited solubility, solid-state NMR can provide structural information that is inaccessible through solution-state NMR. This technique is particularly useful for studying polymorphic forms and characterizing materials where long-range order is important.

A study on substituted phenylhydrazines highlighted the utility of ¹⁵N NMR in understanding the electronic effects of substituents on the nitrogen atoms. researchgate.net Such data can be crucial for mechanistic studies involving (4-fluoro-3-methylphenyl)hydrazine hydrochloride.

Table 1: Representative NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication Example for (4-fluoro-3-methylphenyl)hydrazine Reactions
¹H NMR Proton environment and connectivity.Determining the substitution pattern on the aromatic ring and identifying protons on the hydrazine moiety.
¹³C NMR Carbon skeleton of the molecule.Assigning the carbon signals of the phenyl ring and any newly formed rings in products like indoles. rsc.org
COSY ¹H-¹H coupling networks.Establishing the connectivity of protons in reaction products.
HSQC Direct ¹H-¹³C correlations.Linking proton signals to their corresponding carbon atoms.
HMBC Long-range ¹H-¹³C correlations.Assembling the molecular structure by connecting different fragments.
NOESY Through-space ¹H-¹H interactions.Determining the stereochemistry of chiral centers formed during a reaction.
Solid-State NMR Structural information for solid samples.Characterizing crystalline reaction products or insoluble intermediates.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. This capability is essential for confirming the identity of reaction products and for gaining insights into reaction mechanisms.

Accurate Mass Measurement : HRMS provides the exact mass of a molecule, allowing for the determination of its elemental formula. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Fragmentation Analysis : By inducing fragmentation of the parent ion, mass spectrometry can reveal information about the structure of the molecule. The fragmentation patterns of reaction products from this compound can be compared to known patterns of similar compounds, such as those observed in the Fischer indole (B1671886) synthesis. acs.orgnih.gov The study of these patterns can help to piece together the structure of the original molecule and provide evidence for proposed reaction intermediates.

Reaction Monitoring : Mass spectrometry can be coupled with techniques like electrospray ionization (ESI) to monitor reactions in real-time. This allows for the detection of transient intermediates and provides direct evidence for proposed reaction pathways. nih.gov

For example, in a reaction involving this compound, HRMS could be used to confirm the elemental composition of the final product and to identify key intermediates by analyzing the mass spectra of aliquots taken throughout the reaction.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nanografi.com These techniques are particularly useful for monitoring the progress of a reaction by observing the appearance of new functional groups and the disappearance of starting materials. researchgate.netspectroscopyonline.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For reactions involving this compound, IR can be used to monitor the N-H stretching vibrations of the hydrazine group (typically around 3300-3400 cm⁻¹) and the C-F stretching vibration of the aromatic ring. The formation of new functional groups, such as the C=N bond in a hydrazone or the N-H bond in an indole, can be readily detected. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. mdpi.com It is particularly sensitive to non-polar bonds and can be used to monitor reactions in aqueous solutions, where IR spectroscopy is often limited. For reactions of this compound, Raman spectroscopy could be used to monitor changes in the aromatic ring vibrations and the formation of new bonds.

Both IR and Raman spectroscopy can be implemented using in-line probes, allowing for real-time monitoring of reactions without the need for sampling. researchgate.net This provides a continuous stream of data on the reaction progress, enabling better control and optimization of reaction conditions.

Table 2: Vibrational Spectroscopy for Reaction Monitoring

TechniqueKey Vibrational ModesApplication in Monitoring Reactions of this compound
IR Spectroscopy N-H stretch, C=O stretch, C=N stretch, C-F stretchTracking the consumption of the hydrazine starting material and the formation of hydrazone or indole products.
Raman Spectroscopy Aromatic ring breathing modes, C=C stretchObserving changes in the aromatic system and the formation of new carbon-carbon or carbon-nitrogen double bonds.

Chromatographic Separation Techniques for Reaction Mixture Analysis and Isolation

Chromatography is a fundamental technique for separating and purifying components from a mixture. For the analysis and isolation of products from reactions involving this compound, various chromatographic methods are employed.

When larger quantities of a purified compound are needed for further study, preparative chromatography is used. phenomenex.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle larger sample loads. interchim.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This is a widely used technique for purifying compounds on a milligram to gram scale. evotec.com By selecting the appropriate stationary phase (e.g., reversed-phase C18, normal-phase silica) and mobile phase, complex reaction mixtures can be separated into their individual components with high purity.

Flash Chromatography : For larger scale purifications (grams to kilograms), flash chromatography is often employed. This technique uses a lower pressure than HPLC and is a cost-effective method for routine purifications.

The choice of preparative chromatography technique depends on the scale of the purification, the complexity of the mixture, and the required purity of the final product.

If a reaction involving this compound produces a chiral product, it is necessary to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the most common method for this analysis.

Principle : Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification.

Application : The reaction of (4-fluoro-3-methylphenyl)hydrazine with a chiral ketone, for example, could lead to the formation of diastereomeric hydrazones, which could then be separated by standard chromatography. Alternatively, if the final product is a single chiral molecule, a chiral column would be necessary to separate the enantiomers. The development of chiral hydrazine reagents has also been explored for the separation of carbonyl compounds. nih.govresearchgate.net

The determination of enantiomeric excess is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer possesses the desired activity.

Table 3: Chromatographic Techniques and Their Applications

TechniquePrinciple of SeparationApplication for this compound Reactions
Analytical HPLC Differential partitioning between a stationary and mobile phase.Analysis of reaction progress, determination of product purity.
Preparative HPLC Same as analytical HPLC, but on a larger scale.Isolation and purification of reaction products for further studies. evotec.com
Flash Chromatography Adsorption chromatography under moderate pressure.Large-scale purification of reaction products.
Chiral Chromatography Differential interaction with a chiral stationary phase.Determination of enantiomeric excess of chiral products. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, conformation, and intermolecular interactions in the solid state. However, a comprehensive search of scientific literature and crystallographic databases reveals that specific X-ray crystallography data for this compound has not been publicly reported.

In the absence of experimental data for this specific compound, this section will outline the principles of the technique and the valuable structural insights that could be obtained from such an analysis.

Should a single crystal of this compound of suitable quality be grown, X-ray diffraction analysis would be employed to elucidate its solid-state structure. This process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.

A successful crystallographic study would yield a wealth of information, which would be presented in a crystallographic information file (CIF). Key parameters determined from this analysis are typically organized into data tables for clarity and detailed examination.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

ParameterHypothetical Value
Empirical formulaC₇H₁₀ClFN₂
Formula weight176.62
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.1 Å, α = 90°
b = 12.5 Å, β = 105.2°
c = 9.3 Å, γ = 90°
Volume907.4 ų
Z (molecules per unit cell)4
Calculated density1.294 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)368
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 28.0°
Reflections collected4500
Independent reflections1850 [R(int) = 0.045]
Completeness to theta = 28.0°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1850 / 0 / 105
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.145
R indices (all data)R1 = 0.075, wR2 = 0.160
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Note: The data presented in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic analysis. It is not based on experimental results for this compound.

Further analysis of the crystallographic data would provide precise bond lengths and angles for the (4-fluoro-3-methylphenyl)hydrazinium cation and the chloride anion. This would allow for a detailed examination of the molecular geometry, including the planarity of the benzene (B151609) ring and the conformation of the hydrazinium (B103819) group.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleHypothetical Value
C-F1.35 Å
C-N1.42 Å
N-N1.45 Å
C-C (aromatic)1.39 Å (average)
C-C-N120.5°
C-N-N118.2°

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Q & A

Q. What are the optimal synthetic routes for preparing (4-fluoro-3-methylphenyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reacting 4-fluoro-3-methylaniline with hydrazine hydrate in acidic media (e.g., HCl). Key parameters include:
  • Temperature : Controlled reflux (~80–100°C) to avoid decomposition of intermediates.
  • Molar Ratios : A 1:1.2 molar ratio of aniline to hydrazine hydrate minimizes side products.
  • Workup : Precipitation in cold ethanol improves purity .
    Table 1 : Representative Reaction Conditions
ParameterOptimal RangeImpact on Yield
Reaction Time6–8 hours>85% yield
SolventEthanol/WaterFacilitates isolation
Acid CatalystHCl (conc.)Stabilizes intermediates

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., fluorine at C4, methyl at C3).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z ~190.6) verifies molecular weight.
  • Elemental Analysis : Matches calculated C, H, N, Cl, and F percentages (±0.3% tolerance).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Degrades above 120°C; store at 2–8°C in airtight containers.
  • Light Sensitivity : Amber vials prevent photolytic decomposition (e.g., formation of diazenes).
  • Solution Stability : Stable in acidic aqueous buffers (pH 3–5) for ≤48 hours .

Advanced Research Questions

Q. How do the electronic effects of the 4-fluoro and 3-methyl substituents influence reaction mechanisms in heterocycle synthesis?

  • Methodological Answer :
  • The electron-withdrawing fluoro group directs electrophilic substitution to the para position, while the electron-donating methyl group stabilizes transition states in cyclization reactions (e.g., pyrazole formation).
  • Case Study : In pyrazoline synthesis, the compound reacts with α,β-unsaturated ketones via nucleophilic attack at the β-carbon, followed by cyclization. Kinetic studies (pseudo-first-order, kobsk_{obs} ~103^{-3} s1^{-1}) confirm rate enhancement by fluorine’s inductive effect .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 1XYZ) to model binding to VEGFR2 or MMP8.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox activity.
  • MD Simulations : Assess stability of hydrazine-enzyme complexes (RMSD <2 Å over 100 ns) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare substituent effects across analogs (e.g., replacing -F with -CF3_3 enhances lipophilicity and membrane penetration).
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity).
  • Data Table : Biological Activities of Analogs
SubstituentsActivity (IC50_{50}, μM)Target
4-F, 3-CH3_312.5 ± 1.2 (Anticancer)Topoisomerase II
4-CF3_3, 2-Cl8.7 ± 0.9 (Antimicrobial)Dihydrofolate reductase

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this hydrazine derivative?

  • Methodological Answer :
  • Catalyst Screening : Pd(PPh3_3)4_4 promotes Suzuki-Miyaura coupling at the phenyl ring’s meta position (yield: 78%).
  • Solvent Effects : DMF enhances solubility of palladium intermediates vs. THF.
  • Protecting Groups : Boc-protection of the hydrazine moiety prevents undesired coordination to metal catalysts .

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